molecular formula C7H13NO B2470106 3,3-Dimethylcyclobutanecarboxamide CAS No. 89894-97-3

3,3-Dimethylcyclobutanecarboxamide

Cat. No.: B2470106
CAS No.: 89894-97-3
M. Wt: 127.187
InChI Key: KLXFVGBJERPUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylcyclobutanecarboxamide is a cyclobutane-derived compound featuring a carboxamide functional group and two methyl substituents at the 3-positions of the cyclobutane ring.

Properties

IUPAC Name

3,3-dimethylcyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFVGBJERPUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclobutanecarboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylcyclobutanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent to form the carboxamide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethylcyclobutanecarboxamide has shown potential in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3,3-Dimethylcyclobutanecarboxamide, enabling comparative analysis of their properties:

3,3-Difluorocyclobutanecarboxamide

  • Molecular Formula: C₅H₇F₂NO (vs. C₇H₁₃NO for this compound)
  • Reduced steric bulk due to smaller fluorine atoms may increase reactivity in nucleophilic reactions. Purity: Reported at 96% in commercial samples .

Ethyl 3,3-Difluorocyclobutanecarboxylate

  • Molecular Formula : C₇H₁₀F₂O₂
  • Key Differences :
    • Ester group (COOEt) vs. carboxamide (CONH₂) alters solubility (esters are typically more lipophilic) and stability (amides resist hydrolysis better than esters).
    • Boiling Point: 56–59°C at 20 Torr .

N-(3-Aminopropyl)cyclobutanecarboxamide Dihydrochloride

  • Molecular Formula : C₈H₁₈Cl₂N₂O
  • The hydrochloride salt form enhances stability for pharmaceutical applications .

3,3-Dimethylcyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₄ClN
  • Key Differences :
    • Replacement of the carboxamide with an amine group reduces hydrogen-bonding capacity but increases basicity.
    • Storage: Requires 2–8°C for stability .

Spectroscopic Characterization

  • NMR Data : Cyclobutane rings exhibit characteristic upfield shifts for ring protons (δ ~1.5–3.0 ppm in ¹H NMR) due to ring strain. Methyl groups in this compound would appear as singlets near δ 1.2–1.5 ppm, distinct from fluorine-substituted analogs (δ ~4–5 ppm for CF₂) .
  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹, while ester C=O bands occur at higher frequencies (~1740 cm⁻¹) .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Functional Group Key Substituents Purity/Yield
This compound C₇H₁₃NO 127.18 g/mol Carboxamide 3,3-dimethyl N/A (inferred)
3,3-Difluorocyclobutanecarboxamide C₅H₇F₂NO 147.11 g/mol Carboxamide 3,3-difluoro 96%
Ethyl 3,3-DF Cyclobutanecarboxylate C₇H₁₀F₂O₂ 164.15 g/mol Ester 3,3-difluoro 97%

Table 2: Spectroscopic Signatures

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (C=O stretch, cm⁻¹)
This compound 1.2–1.5 (CH₃), 2.8–3.2 (CONH₂) 25–30 (CH₃), 175–178 (C=O) ~1670
Ethyl 3,3-DF Cyclobutanecarboxylate 4.1–4.3 (COOEt), 1.3 (CH₃) 62–65 (COOEt), 170–172 (C=O) ~1740

Research Implications

The comparison highlights how substituents and functional groups modulate properties:

  • Methyl vs. Fluorine enhances polarity and bioavailability .
  • Amide vs. Ester : Amides are preferable for hydrogen-bond-driven applications (e.g., drug targeting), while esters serve as intermediates in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.